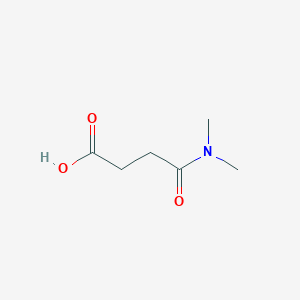

N,N-Dimethylsuccinamic acid

Description

Properties

IUPAC Name |

4-(dimethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIGPJMZARQZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062524 | |

| Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2564-95-6 | |

| Record name | N,N-Dimethylsuccinamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2564-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylsuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002564956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2564-95-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-(dimethylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)-4-oxobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLSUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19QG006ARN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism:

-

Ring-opening amidation : Succinic anhydride reacts with dimethylamine to form N,N-dimethylsuccinamic acid via nucleophilic attack on the carbonyl group.

-

Acid neutralization : The intermediate undergoes proton transfer to stabilize the carboxylate group.

-

Reagents : Succinic anhydride (1.0 eq), dimethylamine (2.2 eq), methanol (solvent).

-

Conditions : 60–80°C, 4–6 hr under nitrogen.

-

Workup : Solvent evaporation followed by recrystallization from ethyl acetate/hexane.

Key Data :

Carbamate-Mediated Synthesis Using Dimethylamine Carbamate

This method avoids handling gaseous dimethylamine by using its carbamate derivative.

-

Carbamate preparation : Dimethylamine gas is bubbled into powdered dry ice (CO₂) to form dimethylamine carbamate.

-

Anhydride activation : Succinic anhydride reacts with the carbamate in a sealed tube at elevated temperatures.

Optimized Conditions :

-

Molar ratio : 1:1 (anhydride:carbamate)

-

Solvent : Solvent-free or methanol.

Advantages :

Hydrolysis of 2,2-Dimethylsuccinic Anhydride Derivatives

Functionalized anhydrides serve as precursors for targeted synthesis.

-

Anhydride synthesis : 2,2-Dimethylsuccinic anhydride is prepared via Diels-Alder reaction or catalytic hydrogenation.

-

Selective hydrolysis : Controlled hydrolysis with aqueous NaOH (0.1 M) at 25°C for 2 hr.

Data :

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, reducing time and improving yields.

-

Reagents : Succinic anhydride (1.0 eq), dimethylamine hydrochloride (1.2 eq).

-

Conditions : 100 W, 100°C, 15 min in DMF.

-

Workup : Precipitation with ice-cold water.

Results :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Direct Amidation | 85 | 5 hr | High | Industrial |

| Carbamate-Mediated | 92 | 3 hr | Moderate | Lab-scale |

| Anhydride Hydrolysis | 68 | 6 hr | Low | Research |

| Microwave-Assisted | 94 | 0.25 hr | High | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-Dimethylsuccinamic acid can undergo oxidation reactions to form various oxidized products.

Reduction: This compound can be reduced to form corresponding alcohols or amines.

Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or other nucleophiles are employed under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted butanoic acid derivatives.

Scientific Research Applications

Organic Synthesis

DMSA serves as a versatile building block in organic chemistry. It can undergo various chemical reactions, including:

- Oxidation : Producing carboxylic acids or ketones.

- Reduction : Yielding alcohols or amines.

- Substitution : Allowing for the introduction of different functional groups.

Table 1: Summary of Chemical Reactions Involving DMSA

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Potassium permanganate, CrO₃ |

| Reduction | Alcohols, amines | LiAlH₄, NaBH₄ |

| Substitution | Substituted derivatives | Halogens, nucleophiles |

Pharmaceutical Industry

DMSA is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to mimic metal chelation makes it suitable for drug design targeting metalloproteins . Additionally, it plays a role in the development of cationic surfactants used in drug delivery systems.

Biological Research

In biological contexts, DMSA is studied for its role in the biosynthesis of carnitine, which is vital for fatty acid transport into mitochondria for energy production. This function highlights its importance in metabolic processes and energy metabolism research .

Case Study 1: Carnitine Biosynthesis

Research has demonstrated that DMSA acts as a precursor in the biosynthesis of carnitine. This process is crucial for energy metabolism in humans, particularly during physical exertion. Studies indicate that alterations in DMSA levels can impact overall energy production efficiency.

Case Study 2: Drug Development

In a study published by the American Chemical Society, DMSA derivatives were synthesized to evaluate their efficacy as potential drugs targeting specific biological pathways. The results indicated promising activity against certain cancer cell lines, suggesting that DMSA derivatives could be further explored for therapeutic applications .

Industrial Applications

DMSA finds use in various industrial applications:

- Cationic Surfactants : Employed in personal care products and detergents.

- Immobilization Agents : Used in biotechnological applications for enzyme immobilization.

Mechanism of Action

The mechanism by which butanoic acid, 4-(dimethylamino)-4-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of carnitine, which is essential for the transport of fatty acids into mitochondria for energy production. The compound’s structure allows it to participate in various biochemical reactions, influencing metabolic processes .

Comparison with Similar Compounds

Key Research Findings

- Li⁺ salts exhibit the strongest solvent-dependent gauche preferences, influenced by DMSO’s hydrogen-bond accepting capacity (β = 0.76) .

- DFT calculations validate experimental trends, showing energy differences of 2–5 kJ/mol between gauche and trans conformers in metal salts .

- Biological relevance : The Mg²⁺ salt’s high Fg (0.89) mimics metal coordination in ATP-binding proteins, suggesting utility in biomimetic studies .

Biological Activity

N,N-Dimethylsuccinamic acid (DMSA) is a derivative of succinic acid that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₆H₁₁NO₃

- Molecular Weight : 145.16 g/mol

- IUPAC Name : N,N-Dimethyl-2-succinamic acid

The compound features a succinamic acid backbone with two methyl groups attached to the nitrogen atom, which influences its solubility and reactivity.

1. Antioxidant Properties

Research indicates that DMSA exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound can enhance cellular repair mechanisms and reduce apoptosis in human skin cells, suggesting its potential as an anti-aging agent in dermatological applications .

2. Proteasomal Activity

DMSA has been shown to influence proteasomal function, which is vital for cellular homeostasis. It promotes the degradation of damaged proteins, thereby enhancing cell survival and function under stress conditions. This activity is particularly relevant in the context of neurodegenerative diseases where proteasome dysfunction is a critical factor .

3. Plant Growth Regulation

Studies have indicated that DMSA can act as a plant growth regulator. It has been found to affect leaf growth in various plant species, although its efficacy may vary based on concentration and application method. For instance, at certain concentrations, DMSA can retard leaf growth, while at lower concentrations, it may stimulate growth .

The biological activity of DMSA can be attributed to several mechanisms:

- Hydrolytic Breakdown : DMSA undergoes hydrolytic degradation, which may release bioactive metabolites that contribute to its biological effects .

- Hydrogen Bonding : The presence of methyl groups enhances hydrogen bonding capabilities, potentially increasing its interaction with biological macromolecules such as proteins and nucleic acids .

- Cellular Signaling Modulation : DMSA may modulate various signaling pathways involved in cell survival and apoptosis, contributing to its protective effects against oxidative stress .

Table 1: Overview of Biological Activities of this compound

Notable Research Findings

- Antioxidant Efficacy : A study demonstrated that DMSA significantly increased the survival rate of neuronal model cells by enhancing proteasome activity, which is crucial for clearing damaged proteins associated with neurodegenerative disorders .

- Plant Growth Regulation : In controlled experiments, varying concentrations of DMSA were applied to bean plants, showing a clear dose-dependent effect on leaf growth inhibition and stimulation .

- Mechanistic Insights : Investigations into the conformational equilibria of DMSA have revealed insights into its solubility and interaction with solvents, which may influence its bioavailability and efficacy in biological systems .

Q & A

Q. What are the key physicochemical properties of N,N-Dimethylsuccinamic acid, and how are they determined experimentally?

Q. What spectroscopic methods are recommended for structural validation of this compound in laboratory settings?

-NMR is the primary method for structural validation. Key coupling constants (e.g., , ) are measured in deuterated solvents (e.g., DMSO-d6, CDCl3) and compared to HLA-predicted values to calculate conformer populations. For example, in aprotic solvents like CDCl3, the gauche conformation dominates due to reduced hydrogen-bond competition with the solvent . Mass spectrometry (MS) and infrared (IR) spectroscopy can further confirm molecular weight and functional groups like the amide bond.

Advanced Research Questions

Q. How do solvent properties influence the conformational equilibria of this compound and its salts?

Q. What methodological considerations are critical for designing studies on this compound’s biological or agricultural applications?

When investigating its role in plant physiology (e.g., nutrient accumulation in crops), experimental design must account for dose-dependent effects and interaction with other agrochemicals. For example, studies on apple trees used controlled foliar applications to assess impacts on calcium and nitrogen uptake, requiring rigorous calibration of pH and solubility in aqueous formulations . Longitudinal sampling and ICP-MS analysis are recommended to track nutrient distribution over time.

Q. How can researchers reconcile contradictory data in conformational studies of this compound derivatives?

Discrepancies in conformer populations may arise from solvent impurities, temperature variations, or cation-specific effects. For instance, tetrabutylammonium (TBA) salts show reduced solvent dependence compared to lithium salts due to weaker ion-pairing. To resolve contradictions, replicate experiments in multiple solvents (e.g., CD3CN vs. CD3OD) and validate NMR data with computational methods like density functional theory (DFT) to isolate solvent vs. electronic contributions .

Q. What are the best practices for handling and storing this compound in research environments?

The compound should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the amide bond. Handling requires PPE (gloves, lab coat) and fume hood use due to potential respiratory irritation. For solubility challenges in biological assays, pre-dissolve in DMSO (<1% v/v) and verify stability via HPLC-UV over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.